molecular formula C25H23ClN2O3 B10873388 6-chloro-3-[(2,4-dimethoxyphenyl)amino]-1-ethyl-4-phenylquinolin-2(1H)-one

6-chloro-3-[(2,4-dimethoxyphenyl)amino]-1-ethyl-4-phenylquinolin-2(1H)-one

Cat. No.: B10873388
M. Wt: 434.9 g/mol
InChI Key: SVBVZVWBAAQBAA-UHFFFAOYSA-N
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Description

6-chloro-3-[(2,4-dimethoxyphenyl)amino]-1-ethyl-4-phenylquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family This compound is characterized by its complex structure, which includes a quinoline core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-[(2,4-dimethoxyphenyl)amino]-1-ethyl-4-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with a ketone under acidic conditions.

    Substitution Reactions:

    Amino Group Introduction: The amino group at the 3-position is introduced via nucleophilic substitution, typically using an amine derivative like 2,4-dimethoxyaniline.

    Final Modifications: The ethyl and phenyl groups are introduced through alkylation and arylation reactions, respectively, using appropriate alkyl halides and aryl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy groups, forming quinone derivatives.

    Reduction: Reduction reactions can target the quinoline core, potentially converting it to a dihydroquinoline derivative.

    Substitution: The chloro group at the 6-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-3-[(2,4-dimethoxyphenyl)amino]-1-ethyl-4-phenylquinolin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-3-[(2,4-dimethoxyphenyl)amino]-1-ethyl-4-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-3-[(2,4-dimethoxyphenyl)amino]-1-methyl-4-phenylquinolin-2(1H)-one
  • 6-chloro-3-[(2,4-dimethoxyphenyl)amino]-1-ethyl-4-(4-methylphenyl)quinolin-2(1H)-one

Uniqueness

Compared to similar compounds, 6-chloro-3-[(2,4-dimethoxyphenyl)amino]-1-ethyl-4-phenylquinolin-2(1H)-one may exhibit unique pharmacological properties due to the specific arrangement of its functional groups. This unique structure can influence its binding affinity to molecular targets and its overall biological activity.

Properties

Molecular Formula

C25H23ClN2O3

Molecular Weight

434.9 g/mol

IUPAC Name

6-chloro-3-(2,4-dimethoxyanilino)-1-ethyl-4-phenylquinolin-2-one

InChI

InChI=1S/C25H23ClN2O3/c1-4-28-21-13-10-17(26)14-19(21)23(16-8-6-5-7-9-16)24(25(28)29)27-20-12-11-18(30-2)15-22(20)31-3/h5-15,27H,4H2,1-3H3

InChI Key

SVBVZVWBAAQBAA-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)Cl)C(=C(C1=O)NC3=C(C=C(C=C3)OC)OC)C4=CC=CC=C4

Origin of Product

United States

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